N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Description

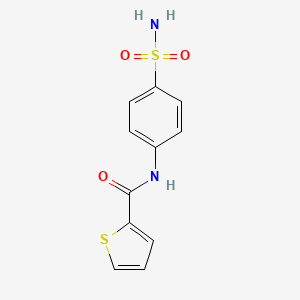

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKBJZVOISOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350760 | |

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301301-95-1 | |

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Thiophene 2 Carboxamide Derivatives

Thiophene-2-carboxamide derivatives are a class of heterocyclic compounds recognized for their wide-ranging pharmacological properties, making them a "privileged pharmacophore" in medicinal chemistry. nih.gov The thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is a component of numerous FDA-approved drugs. nih.gov The inclusion of the sulfur heteroatom modifies the molecule's physicochemical properties, such as electronic distribution and geometry, which can enhance reactivity and biological potential. nih.govmdpi.com

Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit a broad spectrum of biological activities. nih.govresearchgate.net These activities are summarized in the table below.

| Biological Activity | Description |

| Anticancer | Thiophene-2-carboxamides have shown cytotoxic effects against various cancer cell lines, including breast, liver, leukemia, melanoma, and colon cancer. mdpi.combohrium.com Some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent. nih.govnih.gov |

| Antibacterial | These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |

| Antifungal | Antifungal properties have also been reported for this class of compounds. nih.govresearchgate.net |

| Antioxidant | Certain thiophene-2-carboxamide derivatives have shown significant antioxidant activity. nih.gov |

| Anti-inflammatory | The scaffold is associated with anti-inflammatory effects. nih.govresearchgate.net |

The versatility of the thiophene-2-carboxamide scaffold allows for structural modifications that can tune its biological effects, making it a focal point in the development of new therapeutic agents. mdpi.combohrium.com

Significance of Sulfamoylphenyl Moieties in Medicinal Chemistry

The sulfamoylphenyl group, specifically the benzenesulfonamide (B165840) unit, is a cornerstone in modern drug design and is present in a multitude of therapeutic drugs. researchgate.netresearchgate.net The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore that imparts specific physicochemical properties to a molecule, influencing its therapeutic efficacy. nih.gov

The introduction of a sulfonyl group into a drug candidate can have several beneficial effects:

Modulation of Physicochemical Properties : It can alter a molecule's solubility and acid-base characteristics. sioc-journal.cnresearchgate.net

Enhanced Binding Affinity : As a hydrogen bond acceptor, the sulfonyl group can improve the interaction between a drug and its biological target. sioc-journal.cnresearchgate.net

Improved Metabolic Stability : The chemical stability of the sulfonyl group can protect the drug molecule from metabolic breakdown, potentially prolonging its duration of action and improving pharmacokinetic properties. sioc-journal.cnresearchgate.net

Bioisosterism : The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or carboxyl groups, allowing for structural modifications that may improve activity or reduce side effects. sioc-journal.cnresearchgate.net

A primary role of the sulfamoylphenyl moiety is as a zinc-binding group in a critical class of drugs known as carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of epilepsy. nih.govdrugbank.comebi.ac.ukresearchgate.net The sulfamoylphenyl group is a key structural feature in many clinically used CAIs, including acetazolamide, dorzolamide, and brinzolamide. nih.govdrugbank.com Furthermore, inhibition of specific tumor-associated carbonic anhydrase isoforms (IX and XII) has emerged as a promising strategy in anticancer therapy, and compounds featuring the sulfamoylphenyl moiety have been designed for this purpose. mdpi.comresearchgate.net

Overview of Research Trajectories for N 4 Sulfamoylphenyl Thiophene 2 Carboxamide

While direct and extensive research specifically on N-(4-sulfamoylphenyl)thiophene-2-carboxamide is not widely documented in publicly available literature, its chemical structure allows for the formulation of logical research trajectories. These potential avenues of investigation are based on the known biological activities of its constituent parts: the thiophene-2-carboxamide core and the sulfamoylphenyl moiety.

Projected Research Areas:

| Research Trajectory | Rationale |

| Anticancer Agent | This is a highly probable area of investigation. Thiophene-2-carboxamides possess demonstrated antiproliferative activity against numerous cancer cell lines. mdpi.comnih.gov Concurrently, the sulfamoylphenyl group is a key component of inhibitors targeting tumor-associated carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. mdpi.comresearchgate.net The combination of these two pharmacophores could lead to a potent and potentially selective anticancer agent. |

| Carbonic Anhydrase Inhibitor | The presence of the primary sulfonamide group on the phenyl ring strongly suggests that this compound could function as a carbonic anhydrase inhibitor. nih.gov Research would likely involve screening the compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) to determine its potency and selectivity profile. ebi.ac.ukmdpi.com Such activity could be relevant for glaucoma or as an anticancer mechanism. nih.gov |

| Antibacterial Agent | Both thiophene (B33073) derivatives and sulfonamides have historical and current importance as antibacterial agents. nih.govimpactfactor.org Therefore, evaluating the antibacterial activity of the target compound against a panel of pathogenic bacteria, including resistant strains, would be a valid research direction. |

The synthesis of this compound would likely involve a standard amide coupling reaction between thiophene-2-carbonyl chloride (or thiophene-2-carboxylic acid activated with a coupling agent) and sulfanilamide (B372717) (4-aminobenzenesulfonamide). researchgate.netmdpi.com Subsequent research would involve comprehensive characterization and evaluation of its biological activities in vitro and in vivo.

Research Gaps and Opportunities in the Study of N 4 Sulfamoylphenyl Thiophene 2 Carboxamide

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a foundational strategy in organic synthesis for planning the preparation of a target molecule. For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a standard and reliable disconnection because numerous robust methods exist for the formation of amide linkages.

This disconnection yields two primary synthons:

A thiophene-2-carbonyl cation synthon.

A 4-aminophenylsulfonamide anion synthon.

These synthons correspond to the following readily available or easily preparable reagents:

Thiophene-2-carboxylic acid or its more reactive derivative, thiophene-2-carbonyl chloride .

4-aminobenzenesulfonamide , also known as the antibacterial drug sulfanilamide (B372717) .

The forward synthesis, therefore, involves the coupling of these two precursor molecules to form the target amide.

Optimized Synthetic Routes for this compound

The primary synthetic route to this compound involves the formation of an amide bond between a thiophene-2-carboxylic acid derivative and 4-aminobenzenesulfonamide. researchgate.net The efficiency of this reaction hinges on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group of sulfanilamide.

Two main strategies are employed for this activation:

Conversion to an Acyl Chloride : Thiophene-2-carboxylic acid can be converted to the highly reactive thiophene-2-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride readily reacts with 4-aminobenzenesulfonamide, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.com

Use of Coupling Reagents : A more direct approach involves the use of peptide coupling reagents that activate the carboxylic acid in situ. This method avoids the isolation of the often moisture-sensitive acyl chloride.

The success of the amide coupling reaction is highly dependent on the specific conditions and catalysts employed. For syntheses involving coupling reagents, a combination of an activating agent and a catalyst is common.

A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). researchgate.netcommonorganicchemistry.com EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and efficiently acylates the amine. luxembourg-bio.comrsc.org The addition of 4-Dimethylaminopyridine (DMAP) can further catalyze the reaction, particularly for sluggish couplings involving electron-deficient amines. sci-hub.st

The choice of solvent is also critical, with aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (CH₃CN) being commonly used. researchgate.netsci-hub.stnih.gov

Table 1: Common Reaction Conditions for Thiophene Carboxamide Synthesis

| Coupling Reagents/Method | Catalyst/Additive | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| EDC | HOBt | DIPEA/Et₃N | DMF, CH₃CN | 0 °C to Room Temp. | researchgate.netcommonorganicchemistry.comnih.gov |

| Acyl Chloride (from SOCl₂) | - | Triethylamine (TEA) | DCM | 0 °C to Reflux | mdpi.com |

| DCC | DMAP | - | DCM | Room Temp. | nih.gov |

| HATU | - | DIPEA | DMF | Room Temp. | growingscience.com |

Optimizing the yield of this compound involves careful selection of reagents and reaction parameters.

Activation Method : The use of acyl chlorides is highly effective but can be sensitive to moisture. In-situ activation with modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt often provides cleaner reactions and higher yields, especially for challenging substrates. rsc.orggrowingscience.com

Stoichiometry and Additives : Using a slight excess of the coupling agents (e.g., 1.1-1.5 equivalents) is common. While HOBt is often used stoichiometrically, DMAP is typically used in catalytic amounts, as excess can complicate purification. nih.gov For electron-deficient amines like sulfanilamide, using a full equivalent of DMAP along with EDC has been shown to significantly improve yields. sci-hub.st

Reaction Time and Temperature : Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which can range from a few hours to 48 hours. researchgate.netnih.gov In some cases of sterically hindered or electronically deactivated substrates, elevated temperatures may be required. researchgate.net

Applying green chemistry principles to the synthesis of pharmaceuticals aims to reduce environmental impact and improve safety. For this compound, several strategies can be implemented.

Solvent Choice : Replacing hazardous chlorinated solvents like DCM with more benign alternatives such as ethanol (B145695) or performing reactions in recyclable media like deep eutectic solvents (DES) can significantly improve the environmental profile of the synthesis. mdpi.comrsc.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. nih.gov Reactions performed at room temperature, when feasible, also contribute to energy efficiency. mdpi.com

Atom Economy : Amide coupling reactions using activating agents are inherently not atom-economical due to the formation of byproducts (e.g., urea (B33335) from EDC). However, developing catalytic amidation protocols, such as the reductive coupling of carboxylic acids with nitroarenes, represents a frontier in improving atom economy. uj.ac.za

Derivatization Strategies for this compound Analogues

The structural framework of this compound allows for extensive derivatization to explore structure-activity relationships (SAR). Modifications can be introduced at either the thiophene ring or the sulfamoylphenyl moiety.

Thiophene Ring Modifications : Substituents can be introduced at positions 3, 4, or 5 of the thiophene ring. For example, starting with a substituted thiophene-2-carboxylic acid, such as 5-bromothiophene-2-carboxylic acid, allows for the synthesis of the corresponding 5-bromo analogue. mdpi.com This bromo-derivative can then serve as a handle for further modifications, such as Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups. mdpi.com

Phenyl Ring Modifications : While the core structure specifies a 4-sulfamoylphenyl group, analogues can be synthesized by using different substituted anilines in the coupling reaction.

Scaffold Alteration : More complex analogues can be generated by altering the core structure. For instance, spiro-heterocycles have been created by reacting related intermediates with diones, leading to novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. mdpi.com Similarly, fusing other rings to the thiophene core can produce compounds like N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide. nih.gov

Computational Chemistry and Molecular Modeling for this compound

Computational methods are indispensable tools for understanding the properties of this compound and guiding the design of new analogues.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a protein target. For thiophene sulfonamide derivatives, docking studies have been used to elucidate binding modes with enzymes like carbonic anhydrase and tubulin. nih.govnih.gov These studies help rationalize biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov Docking scores provide an estimate of binding affinity, helping to prioritize compounds for synthesis and biological testing. bepls.commdpi.com

Table 2: Example Molecular Docking Scores for Related Thiophene Derivatives

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole-Thiophene Scaffold | Breast Cancer Protein (2W3L) | -5.4 to -6.2 | mdpi.com |

| Thiophene Carbohydrazide Analogues | Folate Receptor α (5IZQ) | -8.2 to -11.0 | bepls.com |

| Thiophene Carboxamide Derivatives | Tubulin (6XER) | Not specified, strong interaction shown | nih.gov |

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov These studies can determine optimized molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial descriptor, as a smaller gap often correlates with higher chemical reactivity. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. mdpi.com For thiophene carboxamide derivatives complexed with a target protein, MD simulations can assess the stability of the binding pose predicted by docking, analyze conformational changes, and calculate binding free energies, offering a more rigorous evaluation of the interaction. mdpi.comresearchgate.net

Quantum Chemical Calculations (e.g., DFT exploration)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and properties of this compound. These computational methods allow for a detailed investigation into the molecule's geometry, reactivity, and spectroscopic characteristics from first principles.

DFT studies, often utilizing hybrid functionals like Becke’s three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), can predict the optimized molecular structure. nih.govmdpi.comsemanticscholar.org These calculations provide precise data on geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental values where available. mdpi.comsemanticscholar.org For instance, calculations on similar thiophene sulfonamide derivatives have shown that the bond angles for O=S=O in the sulfonamide group are typically calculated in the range of 120.46–121.18°, closely aligning with experimental observations. mdpi.comsemanticscholar.org

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability. For a series of thiophene-2-carboxamide derivatives, these energy gaps have been calculated to understand their electronic properties. nih.govnih.gov The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Furthermore, DFT can be used to generate molecular electrostatic potential (ESP) maps, which illustrate the charge distribution and identify regions that are rich or deficient in electrons. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the molecule's biological activity. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Calculated Value Range | Experimental Value (Reference) |

|---|---|---|

| O=S=O Bond Angle | 120.46° - 121.18° | ~123.1° mdpi.comsemanticscholar.org |

| O=S–NH₂ Bond Angle | 105.04° - 111.26° | ~105.4° mdpi.comsemanticscholar.org |

| S=O Bond Length | Not specified | ~1.42 Å mdpi.com |

Conformational Analysis and Energy Landscapes

The biological function of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds, and the energy associated with each.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the bond connecting the thiophene ring to the carboxamide group, the amide C-N bond, and the bond linking the phenyl ring to the sulfonamide group. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects governs the relative stability of different conformers. researchgate.net

Computational techniques such as molecular dynamics (MD) simulations and metadynamics can be used to explore the conformational space and construct a free-energy landscape. nih.gov This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles), revealing the most stable low-energy states (energy minima) and the energy barriers to transition between them. Understanding this landscape is crucial for predicting how the molecule will bind to a biological target, as it may adopt a specific, higher-energy conformation to achieve an optimal fit.

Virtual Screening and Lead Optimization Theoretical Frameworks

This compound and its analogues are often identified and refined through computational strategies known as virtual screening and lead optimization. These theoretical frameworks are central to modern computer-aided drug design (CADD), enabling the efficient discovery of new drug candidates. lephar.com

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be structure-based, relying on the known 3D structure of the target, or ligand-based, using the structure of known active molecules.

Pharmacophore Modeling: A common ligand-based approach involves creating a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). nih.gov This model is then used as a 3D query to filter large compound databases, like the ZINC database, to find molecules that match the pharmacophore. nih.gov

Molecular Docking: In structure-based screening, molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov Docking algorithms score different binding poses based on factors like intermolecular forces and conformational energy, allowing researchers to rank compounds by their predicted binding affinity.

Lead Optimization is the iterative process of modifying a promising "hit" compound (identified from screening) to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. lephar.com This is a complex process where computational chemistry plays a vital role. lephar.com

Structure-Activity Relationship (SAR) Studies: DFT calculations and docking simulations can help rationalize the SAR by explaining how small chemical modifications affect binding affinity. nih.gov For example, adding or removing a functional group can alter the electronic properties (like the HOMO-LUMO gap) or introduce new interactions with the target protein. nih.govnih.gov

In Silico Design: Based on the initial SAR, new derivatives are designed in silico and evaluated computationally before being synthesized. This approach minimizes the costs and time associated with chemical synthesis and biological testing, allowing for a more focused and efficient optimization process. lephar.com The goal is to refine the chemical structure to achieve a preclinical candidate with an optimal balance of properties. lephar.com

Enzymatic Inhibition Studies of this compound

The inhibitory activity of this compound has been evaluated against several key enzymes implicated in a range of physiological and pathological processes.

Specific Enzyme Targets (e.g., Carbonic Anhydrase isoforms, 15-lipoxygenase, SARS-CoV-2 Mpro, VEGFR-2, IKK-2, PDE4)

Research has identified this compound as an inhibitor of multiple enzymes, with varying degrees of potency and selectivity.

Carbonic Anhydrase (CA) Isoforms: The sulfonamide moiety within this compound is a well-established zinc-binding group, making carbonic anhydrases a primary target. Studies on structurally related thiophene-based sulfonamides have demonstrated potent inhibition against human (h) CA isoforms, particularly hCA I and hCA II. researchgate.netahievran.edu.tr While direct kinetic data for this compound is not extensively detailed in all available literature, the class of compounds is known to effectively inhibit these cytosolic enzymes. nih.gov For instance, certain thiophene sulfonamide derivatives show weak inhibition against hCA I but inhibit the cytosolic hCA II in the nanomolar range. nih.gov

IKK-2: Patent literature has identified the thiophene carboxamide scaffold as a basis for inhibitors of I-kappa-B kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway involved in inflammatory responses. google.compatentalert.com Compounds with this core structure are disclosed as having desirable pharmacological activity and pharmacokinetic properties for the treatment of inflammatory diseases. google.com

VEGFR-2, 15-lipoxygenase, SARS-CoV-2 Mpro, and PDE4: While the thiophene carboxamide and sulfonamide motifs are present in inhibitors of other enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphodiesterase 4 (PDE4), specific inhibitory data for this compound against these targets, as well as against 15-lipoxygenase and SARS-CoV-2 Mpro, is not prominently available in the reviewed literature. mdpi.comnih.govnih.gov

Inhibition Data for Related Thiophene-Based Sulfonamides Against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Potency (IC50/Ki) | Reference |

|---|---|---|---|

| Thiophene-based sulfonamides | hCA I | 69 nM to 70 µM (IC50) | ahievran.edu.tr |

| Thiophene-based sulfonamides | hCA II | 23.4 nM to 1.405 µM (IC50) | ahievran.edu.tr |

| 5-Thiophene-2-sulfonamide derivatives | hCA I | 683–4250 nM (Ki) | nih.gov |

Kinetic Characterization of Inhibition

Kinetic studies on related thiophene-based sulfonamides against carbonic anhydrase isoforms have indicated a noncompetitive mode of inhibition for both hCA I and hCA II. ahievran.edu.tr Molecular docking studies suggest that these inhibitors may interact with residues outside of the catalytic active site, with the sulfonamide and thiophene moieties playing a crucial role in the binding and inhibition. ahievran.edu.tr

Reversibility and Irreversibility Studies

Based on the established mechanism of action for sulfonamide inhibitors of carbonic anhydrase, the inhibition by this compound is presumed to be reversible. This class of inhibitors typically coordinates to the zinc ion in the enzyme's active site, a process that is characteristically reversible. Specific studies detailing the reversibility or irreversibility for this exact compound against its various targets are not extensively documented.

Receptor Binding Profiling of this compound

The interaction of this compound with specific receptor subtypes is an area of ongoing investigation.

Receptor Subtype Selectivity (e.g., α7 Nicotinic Acetylcholine (B1216132) Receptor)

There is a lack of specific data in the reviewed scientific literature regarding the binding profile and selectivity of this compound for receptor subtypes, including the α7 nicotinic acetylcholine receptor.

Ligand-Receptor Interaction Dynamics

Detailed studies on the ligand-receptor interaction dynamics for this compound are not available in the public domain. Computational and experimental studies would be required to elucidate the specific binding modes, affinities, and functional consequences of its interaction with any identified receptor targets.

In Vitro Efficacy and Potency Assessments of this compound

Organotypic Culture Models:No data found.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound.

Target Validation Methodologies for this compound

The validation of biological targets for this compound and its derivatives involves a multi-faceted approach, combining enzymatic, cell-based, and computational methods to confirm the mechanism of action and anticancer potential. Research has primarily identified tumor-associated carbonic anhydrase (CA) isoforms, specifically hCA IX and XII, as key biological targets. researchgate.netmdpi.com The validation for these targets is substantiated through several key methodologies.

Enzymatic Inhibition Assays

A primary method for target validation involves direct enzymatic assays to measure the inhibitory activity of the compound against various human carbonic anhydrase isoforms. Studies on a closely related spiro-derivative of this compound demonstrated its potent and selective inhibition of tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. mdpi.com This selectivity is crucial for developing targeted anticancer agents, as the sulfonamide moiety is a well-established CA inhibitor, and the "tail approach"—attaching distinct structures like thiophene-2-carboxamide to the sulfonamide core—helps achieve isoform-specific interactions. mdpi.com The inhibitory potency is quantified by IC₅₀ values, with lower values indicating greater inhibition.

Table 1: Inhibitory Activity (IC₅₀) against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (μM) | hCA II (μM) | hCA IX (μM) | hCA XII (μM) |

|---|---|---|---|---|

| Spiro-derivative of this compound | 7.353 ± 0.36 | 12.560 ± 0.74 | 0.477 ± 0.03 | 1.933 ± 0.11 |

Data sourced from a study on a spiro-acenaphthylene tethered- researchgate.netnih.govnih.gov-thiadiazole derivative. mdpi.com

Antiproliferative Activity in Cancer Cell Lines

To validate the biological relevance of CA inhibition, the compound's cytotoxic effects are evaluated against a panel of human cancer cell lines. A spiro-derivative demonstrated significant anticancer efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines. researchgate.netmdpi.com Crucially, the compound exhibited lower toxicity toward the normal human cell line (WI 38) compared to the standard chemotherapeutic agent doxorubicin, indicating a favorable selectivity for cancer cells. researchgate.netmdpi.com This selective cytotoxicity against cancer cells that overexpress target CA isoforms serves as strong validation.

Table 2: In Vitro Anticancer Activity (IC₅₀) Against Various Cell Lines

| Cell Line | Compound 1 (µM) | Doxorubicin (µM) |

|---|---|---|

| Cancer Cell Lines | ||

| RXF393 (Renal) | 7.01 ± 0.39 | 13.54 ± 0.82 |

| HT29 (Colon) | 24.3 ± 1.29 | 13.50 ± 0.71 |

| LOX IMVI (Melanoma) | 9.55 ± 0.51 | 6.08 ± 0.32 |

| Normal Cell Line | ||

| WI 38 (Lung Fibroblast) | 46.20 ± 2.59 | 18.13 ± 0.93 |

Compound 1 refers to a spiro-acenaphthylene tethered- researchgate.netnih.govnih.gov-thiadiazole derivative of N-(4-sulfamoylphenyl)-2-carboxamide. researchgate.netmdpi.com

Cellular Mechanism of Action Studies

Further validation is achieved by elucidating the cellular consequences of target engagement. These methodologies confirm that the observed cytotoxicity is a result of specific molecular events initiated by the compound.

Cell Cycle Analysis: Flow cytometry studies revealed that the compound causes cell cycle arrest in the G1 phase in RXF393 renal cancer cells. researchgate.netmdpi.com This indicates that the inhibition of carbonic anhydrase disrupts processes essential for cell cycle progression from the G1 to the S phase.

Apoptosis Induction Assays: Experiments confirmed that the compound induces a substantial level of apoptosis (programmed cell death). researchgate.netmdpi.com In RXF393 cells, treatment led to significant percentages of early apoptosis, late apoptosis, and necrosis, comparable to the effects of doxorubicin. researchgate.netmdpi.com

Table 3: Apoptosis Induction in RXF393 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

|---|---|---|---|

| Compound 1 | 11.69 | 19.78 | 3.66 |

| Doxorubicin | 9.91 | 23.37 | 6.16 |

Compound 1 refers to a spiro-acenaphthylene tethered- researchgate.netnih.govnih.gov-thiadiazole derivative of N-(4-sulfamoylphenyl)-2-carboxamide. researchgate.netmdpi.com

Computational Modeling and Molecular Docking

In silico methods provide a structural basis for the observed biological activity. Molecular docking experiments were used to model the interaction between the compound and the active sites of hCA IX and XII. researchgate.netmdpi.com These studies confirmed a strong binding affinity, highlighting significant interactions with the zinc-binding group and hydrophobic residues within the enzyme's active site. researchgate.netmdpi.com This computational evidence corroborates the enzymatic assay data, providing a theoretical validation of the compound's binding mode and mechanism of inhibition.

In Vivo Pharmacological Investigations and Preclinical Efficacy of N 4 Sulfamoylphenyl Thiophene 2 Carboxamide Non Human Models

Pharmacokinetic (PK) Profiling in Animal Models

The pharmacokinetic profile of a compound describes its journey through the body, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These studies are fundamental in preclinical development to understand how a drug is processed by a living organism, which is crucial for determining its potential efficacy and safety.

Investigating the absorption of N-(4-sulfamoylphenyl)thiophene-2-carboxamide would involve administering the compound to animal models, typically rodents such as mice or rats, through various routes (e.g., oral, intravenous). Blood samples would be collected at multiple time points to determine the rate and extent of absorption into the systemic circulation. Key parameters measured would include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.

Distribution studies would aim to understand where the compound travels within the body after absorption. This is often assessed by analyzing the concentration of the compound in various tissues and organs. Such studies help to determine if the drug reaches its intended target site in sufficient concentrations to elicit a pharmacological effect.

Metabolism studies are critical to identify the metabolic fate of this compound. In vivo, the compound would likely undergo enzymatic modification, primarily in the liver, by cytochrome P450 enzymes. The goal is to identify the major metabolites and the metabolic pathways involved. This information is vital as metabolites can be active, inactive, or even toxic. Understanding the metabolic profile is essential for interpreting efficacy and toxicology data.

This phase of investigation would determine how this compound and its metabolites are eliminated from the body. The primary routes of excretion are typically through the kidneys (urine) and/or the liver (bile and feces). By analyzing the content of urine and feces collected from animal models over a specific period, researchers can quantify the extent of renal and fecal excretion. The elimination half-life (t1/2) is a key parameter derived from these studies, indicating the time it takes for the drug concentration in the body to reduce by half.

Pharmacodynamic (PD) Characterization in Animal Models

Pharmacodynamics focuses on the effects of the drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

To assess whether this compound is interacting with its intended molecular target in a living animal, researchers would utilize target engagement biomarkers. These are measurable indicators of a pharmacodynamic response that demonstrate the drug is binding to its target and eliciting a downstream biological effect. The specific biomarkers would depend on the therapeutic target of the compound. For instance, if the compound is an enzyme inhibitor, a biomarker could be the level of the enzyme's product in the blood or tissue.

To establish the preclinical efficacy of this compound, dose-response studies in relevant animal models of disease are essential. If, for example, the compound is being investigated as an antibacterial agent, a murine thigh infection model is a standard preclinical model. In such a study, different doses of the compound would be administered to infected animals, and the primary endpoint would be the reduction in bacterial load in the infected tissue over a specific time course.

The data from such a study would be used to construct a dose-response curve, which illustrates the relationship between the dose of the drug and its therapeutic effect. Key parameters derived from this curve include the effective dose 50 (ED50), which is the dose that produces 50% of the maximum response.

Table 1: Illustrative Data Table for a Hypothetical Dose-Response Study in a Murine Infection Model

| Dose Group | Number of Animals | Mean Bacterial Load (log10 CFU/thigh) at 24h | % Reduction in Bacterial Load vs. Vehicle |

| Vehicle Control | 10 | 7.5 | 0% |

| 10 mg/kg | 10 | 6.2 | 17.3% |

| 30 mg/kg | 10 | 4.8 | 36.0% |

| 100 mg/kg | 10 | 3.1 | 58.7% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. CFU = Colony Forming Units.

This type of data is critical for demonstrating proof-of-concept for the compound's efficacy in a living organism and for guiding dose selection for further preclinical and potential clinical studies.

Efficacy Studies in Disease Models (Non-Human)

While various thiophene (B33073) carboxamide derivatives have been investigated for their therapeutic potential, specific efficacy studies for this compound in non-human disease models are not described in the available literature. Research on analogous compounds often involves assessing antibacterial or anti-inflammatory properties.

Standard preclinical evaluation of novel antimicrobial agents frequently employs the neutropenic thigh infection model in mice or rats. This model is a highly standardized and reproducible system for the initial in vivo assessment of an antimicrobial's efficacy against various bacterial pathogens, including both Gram-positive and Gram-negative species.

The model involves inducing neutropenia in the animals, typically with an agent like cyclophosphamide, to make them more susceptible to infection, thereby mimicking conditions in immunocompromised patients. The thigh is then infected intramuscularly with a specific bacterial strain. This model is widely validated and has been used to evaluate all major classes of antimicrobials, providing data that often predicts clinical effects in humans. However, no studies have been found that specifically utilize this or other models to validate the efficacy of this compound.

Therapeutic outcomes in preclinical models are assessed through various endpoints. In infection models, a primary outcome is the reduction in bacterial load, typically measured in colony-forming units (CFU) per gram of tissue, which demonstrates the compound's bactericidal or bacteriostatic activity in vivo.

For compounds with potential anti-inflammatory effects, models such as carrageenan-induced paw edema or xylene-induced ear edema are common. In these models, efficacy is measured by the reduction in swelling (edema inhibition) compared to control groups. Myeloperoxidase (MPO) levels in tissue can also be measured as a marker for neutrophil infiltration into the inflamed site.

No data on bacterial load reduction or edema inhibition specifically resulting from treatment with this compound is available in the searched scientific literature.

In Vivo Mechanistic Studies of this compound

Detailed in vivo mechanistic studies are crucial to understanding how a compound exerts its therapeutic effect within a living organism. Such studies might investigate the compound's interaction with specific molecular targets, its effect on inflammatory pathways (such as the inhibition of cytokines like TNF-α or enzymes like COX-2), or its requirement for metabolic activation by host or bacterial enzymes. For this compound, there are no available reports detailing its mechanism of action in an in vivo context.

Formulation Strategies for In Vivo Studies (e.g., solubility enhancement)

The formulation of a compound is critical for its administration and bioavailability in in vivo studies. Many novel chemical entities exhibit poor aqueous solubility, necessitating strategies to enhance it for effective systemic exposure in animal models. Common approaches include the use of co-solvents, surfactants, or complexing agents to create suitable formulations for oral or parenteral administration. Information regarding the specific formulation strategies or solubility characteristics of this compound for in vivo research has not been reported.

Advanced Characterization Techniques and Analytical Methodologies for N 4 Sulfamoylphenyl Thiophene 2 Carboxamide

Spectroscopic Analysis in Elucidating Interactions

Spectroscopic methods are indispensable for probing the intricate details of how N-(4-sulfamoylphenyl)thiophene-2-carboxamide interacts with its biological targets. These techniques provide insights into binding events, structural changes, and metabolic fate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of low-molecular-weight ligands like this compound to macromolecular targets such as proteins. researchgate.netmdpi.com By monitoring changes in the NMR spectra of either the ligand or the target upon complex formation, detailed information about the binding interface, affinity, and conformational changes can be obtained.

Ligand-observed NMR experiments are particularly useful for screening and characterizing binding. Techniques such as saturation transfer difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which protons of this compound are in close proximity to the target protein, thereby mapping the binding epitope. Changes in chemical shifts, peak intensities, and relaxation rates of the ligand upon titration with the target provide quantitative data on binding affinity (dissociation constant, Kd). mdpi.com

Protein-observed NMR, typically using isotopes like ¹⁵N and ¹³C, can map the binding site on the target. Chemical shift perturbation (CSP) studies, where the ¹H-¹⁵N HSQC spectrum of the protein is monitored upon addition of this compound, can identify specific amino acid residues involved in the interaction. researchgate.net

| NMR Parameter | Observed Change upon Binding | Information Gained |

|---|---|---|

| Chemical Shift | Perturbation of specific proton or nitrogen signals. | Identifies residues at the binding interface. |

| Signal Intensity | Decrease in intensity due to line broadening. | Indicates binding event; can be used for screening. |

| Nuclear Overhauser Effect (NOE) | Appearance of intermolecular NOEs between ligand and target. | Provides distance constraints to define the 3D structure of the complex. |

| Relaxation Times (T1, T2) | Changes in ligand relaxation rates. | Confirms binding and provides information on the dynamics of the complex. |

Mass spectrometry is a critical technique for identifying the metabolites of this compound formed through biotransformation in biological systems. nih.gov High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), allows for the accurate determination of the mass of metabolites, enabling the prediction of their elemental composition. mdpi.comfrontiersin.org

Tandem mass spectrometry (MS/MS) is employed to structurally characterize these metabolites. By inducing fragmentation of the metabolite ions, a characteristic fragmentation pattern is produced. The fragmentation of the parent compound, this compound, would be studied to understand its core fragmentation pathways. Metabolites, which may be formed through processes like hydroxylation, glucuronidation, or modification of the sulfamoyl group, will exhibit mass shifts and altered fragmentation patterns. For instance, the sulfamoyl moiety is a key site for phase II metabolism, and MS/MS can identify characteristic neutral losses or fragment ions associated with sulfate conjugation. nih.govfrontiersin.org

| Parent Ion (m/z) | Potential Metabolic Modification | Characteristic Fragment Ion (m/z) or Neutral Loss | Inferred Structure |

|---|---|---|---|

| [M+H]⁺ of Parent | N/A | Fragments corresponding to thiophene-2-carboxamide and sulfamoylphenyl moieties. | Reference fragmentation pattern. |

| [M+16+H]⁺ | Hydroxylation | Mass shift of 16 Da in parent and/or specific fragments. | Hydroxylated this compound. |

| [M-H]⁻ with SO₃⁻ fragment | Sulfation | Presence of a characteristic m/z 80 (SO₃⁻) or 97 (HSO₄⁻) fragment. | Sulfate conjugate metabolite. |

X-ray crystallography provides unparalleled, high-resolution structural information about the interaction between this compound and its biological target at the atomic level. nih.govnih.gov This technique involves co-crystallizing the compound with its target protein and then analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map allows for the precise determination of the three-dimensional structure of the complex.

This structural data reveals the exact binding mode and orientation of the compound within the target's active site. It makes it possible to visualize key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for binding affinity and specificity. nih.gov For instance, the sulfamoyl group of this compound could be seen forming specific hydrogen bonds with amino acid residues like arginine or lysine, while the thiophene (B33073) ring might engage in hydrophobic or π-stacking interactions. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity. universityofgalway.ie

| Structural Feature | Type of Information Obtained | Significance |

|---|---|---|

| Binding Pose | Precise orientation and conformation of the ligand in the binding site. | Explains structure-activity relationships. |

| Intermolecular Interactions | Identification of specific hydrogen bonds, ionic bonds, and hydrophobic contacts. | Determines binding affinity and selectivity. |

| Solvent Molecules | Position of water molecules at the binding interface. | Reveals the role of water in mediating ligand-target interactions. |

| Protein Conformational Changes | Structural changes in the target protein upon ligand binding. | Provides insight into the mechanism of action (e.g., enzyme activation/inhibition). |

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating whether the binding of this compound induces conformational changes in its target protein. mdpi.com CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules, particularly the secondary and tertiary structure of proteins.

| Spectral Region | Structural Element Probed | Observed Change | Interpretation |

|---|---|---|---|

| Far-UV (190-250 nm) | Secondary Structure (α-helix, β-sheet) | Shift in minima/maxima or change in molar ellipticity. | Alteration in the secondary structure content of the protein. |

| Near-UV (250-350 nm) | Tertiary Structure (Aromatic residues, disulfide bonds) | Change in the fine structure of the spectrum. | Reorientation of aromatic side chains, indicating a change in tertiary structure. |

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are fundamental for determining the purity of synthesized this compound and for assessing its stability under various conditions. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column containing a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting components over time, generating a chromatogram. The purity of this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Stability studies involve subjecting the compound to conditions such as varying pH, temperature, and light exposure over time. Samples are analyzed by HPLC at regular intervals to quantify the remaining amount of the parent compound and to detect the appearance of any degradation products. This data is crucial for establishing appropriate storage and handling conditions.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid). | To elute the compound and potential impurities/degradants. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation. |

| Detection Wavelength | Determined by the UV-Vis spectrum of the compound (e.g., 254 nm). | To quantify the compound and related substances. |

| Retention Time | Characteristic time for the compound to elute. | Compound identification. |

| Peak Area | Proportional to the concentration of the eluting species. | Quantification for purity and stability assessment. |

Advanced Imaging Techniques in In Vivo Studies (e.g., PET, MRI for target engagement)

Advanced molecular imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) offer the potential to non-invasively study the behavior of this compound in vivo. These methods can provide crucial information on the compound's biodistribution, pharmacokinetics, and, most importantly, its engagement with its intended biological target in a living organism.

For PET imaging, the compound would need to be radiolabeled with a short-lived positron-emitting isotope, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). Following administration, the PET scanner detects the radiation emitted from the radiolabeled compound, allowing for the quantitative visualization of its concentration in different tissues over time. This can confirm whether the compound reaches the target tissue and can be used to measure target engagement by observing the displacement of the radiotracer by an unlabeled version of the drug. nih.gov

While less common for direct ligand imaging, MRI can also be used to assess target engagement indirectly. For example, functional MRI (fMRI) can measure changes in biological activity in a specific brain region or tissue in response to the compound. Alternatively, the compound could be conjugated to a contrast agent to visualize its accumulation at a target site. These imaging studies are vital for bridging the gap between in vitro data and in vivo efficacy.

| Technique | Principle | Advantages | Requirements for this compound |

|---|---|---|---|

| PET | Detection of gamma rays from positron-emitting radiotracers. | High sensitivity (picomolar range), quantitative, direct measurement of target occupancy. | Chemical synthesis of a radiolabeled analog (e.g., with ¹¹C or ¹⁸F). |

| MRI | Detection of signals from hydrogen nuclei in a strong magnetic field. | High spatial resolution, no ionizing radiation, provides anatomical and functional information. | Indirect measurement of downstream effects or conjugation to a contrast agent. |

Potential Therapeutic Applications and Translational Research Prospects for N 4 Sulfamoylphenyl Thiophene 2 Carboxamide Excluding Clinical Trials

Preclinical Disease Areas of Interest

N-(4-sulfamoylphenyl)thiophene-2-carboxamide and its analogs have been investigated for their potential efficacy in a variety of disease models, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications, as well as for disorders related to carbonic anhydrase activity.

Antimicrobial Activity:

Derivatives of thiophene-2-carboxamide have shown promising antibacterial properties. For instance, certain 3-amino thiophene-2-carboxamide derivatives have demonstrated higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. google.com Specifically, an amino thiophene-2-carboxamide compound containing a methoxy (B1213986) group exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis. google.com Another study highlighted the efficacy of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL)-producing clinical strains of Escherichia coli ST 131. mdpi.comnih.govmdpi.com Two compounds, in particular, showed high activity and a strong binding affinity to the β-lactamase enzyme in molecular docking studies. mdpi.comnih.govmdpi.com The antibacterial effects of these compounds suggest their potential as novel β-lactamase inhibitors to combat antibiotic resistance. mdpi.com

Anticancer Activity:

The thiophene (B33073) carboxamide scaffold is a key feature in many compounds with anticancer properties. researchgate.net Derivatives are being explored as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). researchgate.netnih.gov One study synthesized a series of thiophene carboxamide derivatives, with two compounds showing significant activity against the Hep3B cancer cell line. researchgate.net Another research effort focused on a novel spiro-heterocyclic compound, a derivative of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide, which demonstrated potent anticancer activity against various cancer cell lines, notably renal cancer, with greater efficacy than the standard chemotherapy drug doxorubicin. google.com This compound acts as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII. google.com

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Spiro-acenaphthylene tethered- researchgate.netgoogle.com-thiadiazole | Renal (RXF393) | 7.01 ± 0.39 | google.com |

| Spiro-acenaphthylene tethered- researchgate.netgoogle.com-thiadiazole | Colon (HT29) | 24.3 ± 1.29 | google.com |

| Spiro-acenaphthylene tethered- researchgate.netgoogle.com-thiadiazole | Melanoma (LOX IMVI) | 9.55 ± 0.51 | google.com |

| Thiophene-carboxamide derivative 2b | Liver (Hep3B) | 5.46 | researchgate.net |

| Thiophene-carboxamide derivative 2e | Liver (Hep3B) | 12.58 | researchgate.net |

Anti-inflammatory Activity:

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold. Research has shown that certain thiophene derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The presence of carboxylic acid, ester, amine, and amide groups, along with methyl and methoxy groups, appears to be important for their anti-inflammatory activity.

Antiviral Activity:

While research is ongoing, some studies have pointed to the potential antiviral applications of carboxamide derivatives. For example, a series of flavone (B191248) derivatives containing carboxamide fragments exhibited moderate to excellent anti-tobacco mosaic virus (TMV) activities. Furthermore, furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, with the 2,5-dimethyl-substituted furan (B31954) or thiophene moiety playing a significant role in their antiviral activity.

Carbonic Anhydrase Related Disorders:

The sulfamoylphenyl group in this compound makes it a potent inhibitor of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their dysregulation is linked to several disorders, including glaucoma. Certain 4-sulfamoylphenyl-ω-aminoalkyl ethers have been reported as effective CA inhibitors with antiglaucoma effects. Derivatives of N-((4-sulfamoylphenyl)carbamothioyl) amides have also shown better inhibition against human CA isoforms I, II, and VII compared to the standard drug acetazolamide.

Combination Therapy Strategies with this compound

While direct studies on combination therapies involving the parent compound this compound are limited, the broader context of cancer treatment often involves combination strategies to enhance efficacy and overcome resistance. researchgate.net The radiosensitizing potential of derivatives has been explored. For instance, certain N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives, when combined with a single dose of 8 Gy of gamma radiation, showed a decrease in their IC50 values against the MDA-MB-231 breast cancer cell line, indicating a synergistic effect. This suggests that derivatives of this compound could potentially be used in combination with radiotherapy to enhance the treatment of solid tumors.

Repurposing Potential of this compound

The diverse biological activities of this compound and its derivatives suggest a potential for drug repurposing. A compound initially developed for one indication could be investigated for new therapeutic uses based on its pharmacological profile. For example, a compound with established anti-inflammatory properties could be explored for its potential in managing other inflammation-driven diseases. The broad-spectrum antimicrobial activity of some derivatives also opens up avenues for repurposing in the context of emerging infectious diseases and antibiotic resistance. However, specific preclinical studies focused on repurposing this particular compound are not yet widely reported in the available literature.

Future Directions in Drug Discovery for this compound Derivatives

Future drug discovery efforts are likely to focus on the synthesis of novel derivatives of this compound to optimize their potency, selectivity, and pharmacokinetic properties. The thiophene-2-carboxamide scaffold is considered a valuable lead structure for drug discovery. google.com Strategies may include:

Structural Modifications: Introducing different substituents on the thiophene and phenyl rings to enhance activity and selectivity for specific biological targets.

Hybridization: Combining the thiophene-2-carboxamide core with other pharmacologically active moieties to create multi-target agents, which is a promising approach in cancer therapy.

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding interactions of new derivatives with their target proteins, thereby guiding the design of more effective compounds.

Intellectual Property and Patent Landscape Surrounding this compound

The therapeutic potential of thiophene-2-carboxamide derivatives has led to intellectual property protection through patents. A search of patent databases reveals patents covering thiophene-2-carboxamide derivatives and their pharmaceutical applications. For example, one patent describes thiophene-2-carboxamide derivatives and their therapeutic uses, indicating active research and development in this area. google.com Another patent pertains to 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate, showcasing the chemical space being explored around carboxamide-containing compounds for therapeutic purposes. The existence of such patents underscores the commercial interest in developing drugs based on this chemical scaffold.

Q & A

Q. What are the common synthetic routes for N-(4-sulfamoylphenyl)thiophene-2-carboxamide, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step processes, including cyclization of a thiophene ring, sulfamoylation, and carboxamide coupling. Key parameters include:

- Temperature : Optimal ranges (e.g., 80–120°C) to avoid side reactions.

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation . Purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms molecular structure, including sulfamoyl and thiophene proton environments .

- X-ray crystallography : Resolves spatial arrangement, critical for studying intermolecular interactions (e.g., hydrogen bonding with the sulfamoyl group) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 297.04) .

Q. How is the compound screened for preliminary biological activity?

- In vitro assays : Antimicrobial activity tested via microdilution (MIC values against E. coli or S. aureus). Anticancer potential assessed using MTT assays on cancer cell lines (e.g., IC₅₀ values) .

- Enzyme inhibition : Fluorescence-based assays to evaluate binding to targets like carbonic anhydrase or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance sulfamoyl group reactivity .

- Thiophene substitution : Replace the 2-carboxamide with a 3-carboxamide to alter steric effects and improve target binding .

- Docking simulations : Use AutoDock Vina to predict binding affinities to enzymes like dihydrofolate reductase (DHFR) .

Q. What strategies resolve contradictions in synthetic yield data under varying conditions?

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity vs. temperature) .

- In situ monitoring : Use FTIR or HPLC to track intermediate formation and identify side products .

Q. How does computational modeling guide the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) .

- Free energy calculations : MM-PBSA methods quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Q. How are advanced spectroscopic techniques employed to validate synthetic intermediates?

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, resolving regiochemical ambiguities in sulfamoyl group attachment .

- XPS (X-ray photoelectron spectroscopy) : Confirms sulfur oxidation states in the sulfamoyl moiety .

Methodological and Technical Considerations

Q. What protocols ensure reproducibility in multi-step synthesis?

- Strict anhydrous conditions : Use Schlenk lines for moisture-sensitive steps (e.g., sulfamoylation) .

- Batch consistency : Document reaction parameters (e.g., stirring rate, heating time) and validate via triplicate runs .

Q. How are analytical methods validated for purity assessment?

- ICH guidelines : Establish linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL via HPLC), and precision (%RSD < 2%) .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .

Emerging Research Directions

Q. Can this compound be applied in material science?

- Organic electronics : Study charge transport properties via cyclic voltammetry (e.g., HOMO/LUMO levels for OLED applications) .

- Coordination polymers : Synthesize metal-organic frameworks (MOFs) using the sulfamoyl group as a ligand for gas storage .

Q. What role does the compound play in studying enzyme inhibition mechanisms?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like β-lactamase .

- Cryo-EM : Resolve structural changes in target enzymes upon ligand binding at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.